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molecular formula C12H16O2 B8510868 7-Methoxy-4,4-dimethylchroman

7-Methoxy-4,4-dimethylchroman

Cat. No. B8510868
M. Wt: 192.25 g/mol
InChI Key: ARCLGOHQIXNBRP-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a methylene chloride (3 ml) solution of 7-methoxy-4,4-dimethylchromane (1.9 g, 9.7 mmol) was added methylene chloride solution of boron tribromide (1M, 19.4 mL, 19.4 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was then quenched with methanol and then the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=¼ to furnish 1.3 g (75% yield) of the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:14])([CH3:13])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:13][C:7]1([CH3:14])[C:6]2[C:11](=[CH:12][C:3]([OH:2])=[CH:4][CH:5]=2)[O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC1=CC=C2C(CCOC2=C1)(C)C
Name
Quantity
19.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with methanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane=¼

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCOC2=CC(=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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